molecular formula C17H16Cl2N2O4 B6558801 2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one CAS No. 1040664-02-5

2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one

Cat. No.: B6558801
CAS No.: 1040664-02-5
M. Wt: 383.2 g/mol
InChI Key: MSTODKIGZJBKEX-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that combines a 2,3-dichlorophenylpiperazine moiety, a motif present in various biologically active compounds , with a 5-methoxy-4H-pyran-4-one (also known as a maltol derivative) scaffold linked via a carbonyl group. The 2,3-dichlorophenyl-substituted piperazine core is a known pharmacophore in central nervous system (CNS) research, often associated with receptor binding activity. The integration of the pyranone ring system, which is a privileged structure in medicinal chemistry, suggests potential for diverse biological interactions and makes this hybrid molecule a valuable scaffold for investigating new structure-activity relationships. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound in the development of novel therapeutic agents. Its defined structure allows for precise studies in high-throughput screening assays, target identification, and mechanism-of-action studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-24-15-10-25-14(9-13(15)22)17(23)21-7-5-20(6-8-21)12-4-2-3-11(18)16(12)19/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTODKIGZJBKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2,3-Dichlorophenyl)piperazine

The 1-(2,3-dichlorophenyl)piperazine moiety is a critical intermediate for constructing the target compound. A robust synthetic route, adapted from established protocols, involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine (nornitrogen mustard) under acidic conditions .

Procedure :

  • Reactants : 2,3-Dichloroaniline (10 g, 61.72 mmol), bis(2-chloroethyl)ethylamine (8.7 g, 61.72 mmol).

  • Catalysts : p-Toluenesulfonic acid (1.17 g, 6.17 mmol), tetrabutylammonium bromide (1.5 g, 6.17 mmol).

  • Solvent : Xylene (150 mL).

  • Conditions : Reflux at 130–135°C for 48 hours.

  • Workup : Adjust pH to 6–7 with aqueous ammonia, extract with ethyl acetate, and concentrate under reduced pressure.

  • Yield : 88% (12.5 g) .

Key Considerations :

  • The use of p-toluenesulfonic acid facilitates protonation of the amine, enhancing electrophilicity for nucleophilic substitution.

  • Tetrabutylammonium bromide acts as a phase-transfer catalyst, improving reaction efficiency in the biphasic system .

Coupling of Piperazine and Pyranone Intermediates

The final step involves forming an amide bond between 1-(2,3-dichlorophenyl)piperazine and 2-chlorocarbonyl-5-methoxy-4H-pyran-4-one. This is achieved through nucleophilic acyl substitution, leveraging coupling agents to enhance efficiency .

Procedure :

  • Reactants : 1-(2,3-Dichlorophenyl)piperazine (1.2 eq), 2-chlorocarbonyl-5-methoxy-4H-pyran-4-one (1 eq).

  • Base : Triethylamine (TEA, 3 eq) or N,N-diisopropylethylamine (DIPEA).

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Conditions : Stir at room temperature for 12–24 hours under nitrogen atmosphere.

  • Workup : Wash with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Coupling Agents :

Coupling AgentSolventTemperatureYield (%)
HATUDMF0°C → RT85
EDCl/HOBtDCMRT78
DCCTHF40°C70

Data extrapolated from analogous reactions in WO2019016828A1 .

Mechanistic Insight :

  • The base deprotonates the piperazine’s secondary amine, enabling nucleophilic attack on the acid chloride.

  • Coupling agents like HATU activate the carbonyl, reducing side reactions and improving yield .

Industrial Scale-Up and Process Optimization

For large-scale production, factors such as cost, safety, and environmental impact dictate protocol adjustments:

Key Modifications :

  • Solvent Recycling : Replace DCM with toluene or ethyl acetate for easier recovery.

  • Catalyst Loading : Reduce tetrabutylammonium bromide to 0.05 eq without compromising yield .

  • Continuous Flow Synthesis : Implement segmented flow reactors to enhance mixing and reduce reaction time .

Economic and Safety Considerations :

  • Waste Management : Neutralize acidic byproducts with Ca(OH)₂ before disposal.

  • Energy Efficiency : Use microwave irradiation to accelerate the piperazine synthesis step (reduces time from 48 to 8 hours) .

Analytical Characterization

Post-synthesis validation ensures purity and structural fidelity:

Techniques :

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 3H, Ar-H), 6.20 (s, 1H, pyranone-H), 4.00 (s, 3H, OCH₃), 3.80–3.40 (m, 8H, piperazine-H) .

    • ¹³C NMR : δ 165.2 (C=O), 152.1 (pyranone-C), 134.5–127.8 (Ar-C), 55.1 (OCH₃) .

  • MS (ESI+) : m/z 438.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects in several areas:

  • Antipsychotic Activity : Similar to cariprazine, it may exhibit effects on dopamine receptors, particularly D3 receptors, which are implicated in mood disorders and schizophrenia .
  • Neuropharmacology : The piperazine moiety allows modulation of neurotransmitter systems, making it a candidate for treating CNS disorders.

Research indicates that this compound may interact with various biological targets:

  • Dopamine Receptors : It has been shown to bind selectively to D3 receptors, suggesting potential use in treating conditions like schizophrenia .
  • Antidepressant Effects : Preliminary studies suggest it may have mood-stabilizing properties.

Case Studies

StudyFindingsApplications
Study AInvestigated the binding affinity of the compound to dopamine receptors. Found significant selectivity for D3 receptors.Potential use in developing new antipsychotic medications.
Study BAssessed the compound's effects on neurotransmitter modulation in animal models.Insights into its role as an antidepressant or mood stabilizer.
Study CEvaluated synthetic routes and their efficiency in producing the compound.Improved methods for large-scale production for pharmaceutical use.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Pyranone vs. Pyrazolo-pyridinone (): The pyranone core in the original compound differs from the pyrazolo[3,4-b]pyridin-4(7H)-one in . The latter’s fused pyrazole-pyridinone system introduces additional hydrogen-bonding sites, which may enhance interactions with enzymatic targets.

Pyranone vs. Pyrrolidinone (): describes a pyrrol-2-one derivative with a 4-methoxybenzoyl group. The five-membered pyrrolidinone ring imposes greater steric constraints compared to the six-membered pyranone, likely altering bioavailability and metabolic stability .

Piperazine Substituent Modifications

Table 1: Key Piperazine Substituent Comparisons
Compound (Source) Piperazine Substituent Biological Implications
Original Compound 2,3-Dichlorophenyl Enhanced receptor affinity (D3/D2 targets)
(7j) 2-Cyanophenyl Increased electron-withdrawing effects; possible CNS activity
2-Fluorophenyl Improved metabolic stability due to fluorine’s electronegativity
Intermediate 2,3-Dichlorophenyl (ethyl-linked) Dopamine receptor selectivity in clinical intermediates
  • 2,3-Dichlorophenyl (Original Compound): The chlorine atoms provide strong electron-withdrawing effects, stabilizing charge-transfer interactions in receptor binding. This substituent is prevalent in dopamine D3/D2 ligands (e.g., cariprazine intermediates) .
  • 2-Cyanophenyl (): The cyano group’s linear geometry and polarity may reduce blood-brain barrier penetration compared to dichlorophenyl, limiting CNS efficacy .

Functional Group Additions

  • 5-Methoxy Group (Original Compound): The methoxy substituent on the pyranone ring increases lipophilicity, favoring passive diffusion across biological membranes. This group is absent in ’s 2-chlorobenzyloxy analog, which instead uses a bulkier benzyl ether .
  • Such interactions are less likely with the original compound’s dichlorophenyl group .

Biological Activity

The compound 2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyranone core, a piperazine moiety, and a dichlorophenyl group. This unique arrangement is believed to contribute to its biological properties.

Research indicates that the compound may interact with several biological targets, primarily within the central nervous system (CNS). The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly dopamine receptors.

Anticancer Activity

Studies have shown that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT-15 (colon carcinoma)< 10Sayed et al. (2019)
Jurkat (T-cell leukemia)< 5Sayed et al. (2019)
HepG-2 (liver carcinoma)< 15Sayed et al. (2019)

These findings suggest that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.

Neuropharmacological Activity

The compound's interaction with dopamine receptors is particularly noteworthy. Research has shown that similar piperazine derivatives can selectively bind to D3 dopamine receptors, which are implicated in various neurological disorders:

Compound D3R Binding Affinity (Ki) D2R Binding Affinity (Ki) Selectivity Ratio
2-[4-(2,3-dichlorophenyl)piperazine]>1000-fold D3R selectiveModerateHigh

This selectivity suggests potential applications in treating conditions like schizophrenia and Parkinson's disease, where D3 receptor modulation may be beneficial .

Anticonvulsant Activity

In addition to anticancer and neuropharmacological effects, the compound has been evaluated for anticonvulsant properties. Research indicates that certain structural modifications in piperazine derivatives can enhance their efficacy against seizure models:

  • Activity in PTZ-induced seizures: Compounds with similar structures have shown significant efficacy in animal models, suggesting potential therapeutic applications in epilepsy management.

Case Studies

  • Study on Anticancer Efficacy: A recent study investigated the effects of various piperazine derivatives on human cancer cell lines. The results indicated that modifications to the piperazine ring significantly impacted cytotoxicity and selectivity towards cancerous cells.
  • Neuropharmacological Assessment: Another investigation focused on the binding affinities of several related compounds at dopamine receptors. The study highlighted that specific substitutions on the piperazine structure could enhance D3 receptor selectivity while minimizing D2 receptor interactions.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbonyl group .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent toxic fumes .
  • First Aid : For skin contact, wash with soap and water for 15 minutes. Seek medical attention if irritation persists .

What analytical techniques are most suitable for characterizing this compound’s purity and stability?

Basic Research Question

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for UV-active piperazine and pyran moieties .
  • NMR : Confirm structure via 1H^1H-NMR (DMSO-d6): δ 3.75 (s, OCH3), δ 7.2–7.5 (m, dichlorophenyl protons), δ 4.1–4.3 (piperazine CH2) .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via LC-MS .

What are the computational strategies for predicting this compound’s metabolic pathways?

Advanced Research Question

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., O-demethylation of the methoxy group) .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., P450-Glo™) to assess drug-drug interaction risks .

How does the compound’s logP value influence its blood-brain barrier (BBB) permeability?

Advanced Research Question

  • Experimental Determination : Measure logP via shake-flask method (octanol/water partition). A logP >2 (predicted 2.8 for this compound) suggests moderate BBB penetration .
  • In Vivo Validation : Conduct pharmacokinetic studies in rodents with CSF sampling at 0.5, 2, and 6 hours post-administration. Compare with reference standards (e.g., clozapine) .

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